molecular formula C21H23F2N5O4 B6572477 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide CAS No. 946308-59-4

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide

Cat. No. B6572477
CAS RN: 946308-59-4
M. Wt: 447.4 g/mol
InChI Key: YMKIPDTZSOIZTI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluorophenyl group, a tetrazole group, and a benzamide group. The presence of these groups could suggest potential applications in medicinal chemistry, as these groups are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzamide core. The difluorophenyl and tetrazole groups could potentially engage in pi-stacking interactions, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the tetrazole group could participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. This could lead to the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O4/c1-4-30-17-9-13(10-18(31-5-2)20(17)32-6-3)21(29)24-12-19-25-26-27-28(19)14-7-8-15(22)16(23)11-14/h7-11H,4-6,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKIPDTZSOIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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